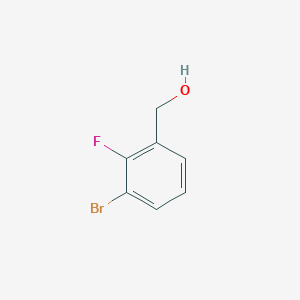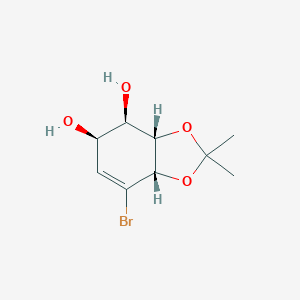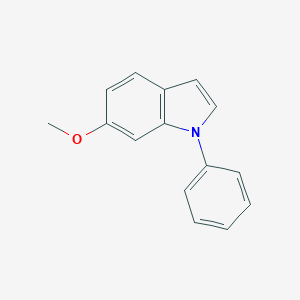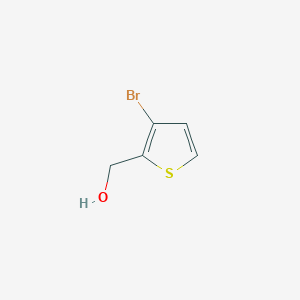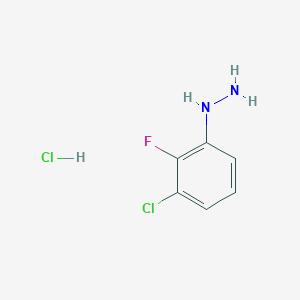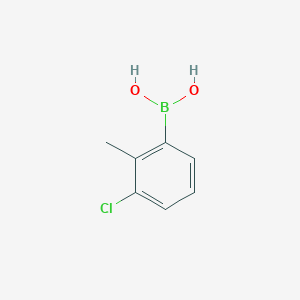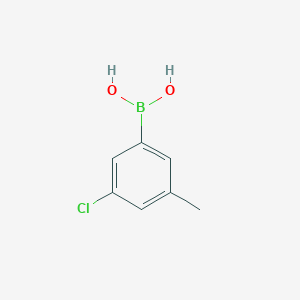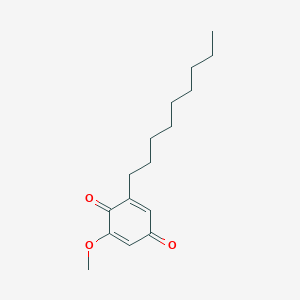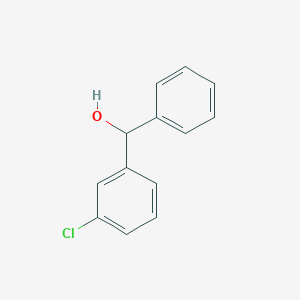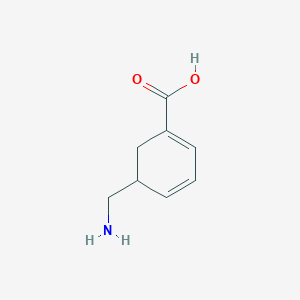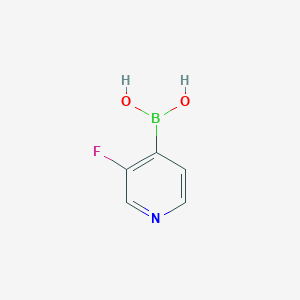
3-Fluoropyridine-4-boronic acid
描述
3-Fluoropyridine-4-boronic acid is a fluorinated boronic acid derivative with the molecular formula C5H5BFNO2. It is a valuable compound in organic synthesis, particularly in the field of medicinal chemistry, due to its ability to form carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
作用机制
Target of Action
3-Fluoropyridine-4-boronic acid is a type of organoboron compound . Organoboron compounds are known for their wide application in Suzuki–Miyaura (SM) cross-coupling reactions . The primary targets of this compound are the organic groups involved in these reactions .
Mode of Action
The mode of action of this compound involves its participation in SM cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The main biochemical pathway affected by this compound is the SM cross-coupling reaction . This reaction is a key process in the formation of carbon-carbon bonds, which are fundamental in organic chemistry . The downstream effects of this pathway include the synthesis of various organic compounds, including those used in pharmaceuticals and agrochemicals .
Pharmacokinetics
It’s worth noting that the compound’s low water solubility may affect its bioavailability .
Result of Action
The result of the action of this compound is the formation of new organic compounds through SM cross-coupling reactions . These compounds can have various applications, including use in the synthesis of pharmaceuticals and agrochemicals .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, its low water solubility may affect its mobility in the environment .
生化分析
Biochemical Properties
For instance, they are often used in Suzuki-Miyaura coupling, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .
Molecular Mechanism
In the Suzuki-Miyaura coupling reaction, it is known that the reaction involves the transfer of an organic group from boron to palladium .
Temporal Effects in Laboratory Settings
It is generally recommended to store such compounds in a dry, cool, and well-ventilated place .
Metabolic Pathways
Boronic acids are known to be involved in various chemical reactions, including the Suzuki-Miyaura coupling .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoropyridine-4-boronic acid can be achieved through several methods:
Halogen-Metal Exchange and Borylation: This method involves the exchange of a halogen atom with a metal, followed by borylation to introduce the boronic acid group.
Metal-Hydrogen Exchange via Directed Ortho-Metallation (DoM): This approach uses a metal-hydrogen exchange reaction to position the boronic acid group ortho to the fluorine atom.
Palladium-Catalyzed Cross-Coupling: This method involves the cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane.
Iridium or Rhodium Catalyzed C-H or C-F Borylation: This method uses iridium or rhodium catalysts to directly borylate the C-H or C-F bonds.
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the above synthetic routes, optimized for yield and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired purity of the final product.
化学反应分析
Types of Reactions: 3-Fluoropyridine-4-boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide, using a palladium catalyst.
Electrophilic Fluorination: This reaction introduces a fluorine atom into the aromatic ring, using reagents like F-TEDA-BF4.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
F-TEDA-BF4: Used in electrophilic fluorination reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Fluorinated Aromatic Compounds: Formed through electrophilic fluorination.
科学研究应用
3-Fluoropyridine-4-boronic acid has a wide range of applications in scientific research:
相似化合物的比较
3-Fluoropyridine: A simpler fluorinated pyridine derivative.
4-Pyridineboronic Acid: A boronic acid derivative without the fluorine atom.
3-Fluoro-4-pyridineboronic Acid Pinacol Ester: A pinacol ester derivative of 3-Fluoropyridine-4-boronic acid.
Uniqueness: this compound is unique due to the presence of both a fluorine atom and a boronic acid group in the same molecule. This combination enhances its reactivity and versatility in organic synthesis, making it a valuable compound for the development of pharmaceuticals and other complex organic molecules .
属性
IUPAC Name |
(3-fluoropyridin-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BFNO2/c7-5-3-8-2-1-4(5)6(9)10/h1-3,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUHSESYLMZVXCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=NC=C1)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40381406 | |
| Record name | 3-Fluoropyridine-4-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
458532-97-3 | |
| Record name | (3-Fluoropyridin-4-yl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=458532-97-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoropyridine-4-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Fluoropyridine-4-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


